molecular formula C13H19NO3 B080867 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide CAS No. 13898-68-5

3-Ethoxy-N,N-diethyl-4-hydroxybenzamide

Cat. No. B080867
CAS RN: 13898-68-5
M. Wt: 237.29 g/mol
InChI Key: CSGBRIWXMBIKEM-UHFFFAOYSA-N
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Description

3-Ethoxy-N,N-diethyl-4-hydroxybenzamide, also known as ethylphenidate, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive substance that acts as a stimulant and is structurally similar to methylphenidate, a drug commonly used for the treatment of attention deficit hyperactivity disorder (ADHD). Ethylphenidate has been the subject of scientific research due to its potential applications in various fields, including medicine, pharmacology, and neuroscience.

Mechanism Of Action

Ethylphenidate acts as a selective dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine by neurons in the brain. This leads to an increase in the levels of dopamine in the synapse, which enhances the activity of dopaminergic neurons. The increased dopamine activity is responsible for the stimulant effects of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamidete.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamidete are similar to those of m3-Ethoxy-N,N-diethyl-4-hydroxybenzamidete. It increases the release of dopamine and norepinephrine in the brain, which leads to increased alertness, focus, and motivation. It also increases heart rate and blood pressure, which can have adverse effects on cardiovascular health.

Advantages And Limitations For Lab Experiments

Ethylphenidate has several advantages for use in lab experiments. It is a potent and selective dopamine reuptake inhibitor, which makes it useful for investigating the role of dopamine in various physiological and behavioral processes. It is also relatively easy to synthesize and has a long shelf life. However, its stimulant effects can make it difficult to use in behavioral experiments, as it can interfere with natural behavior and produce confounding effects.

Future Directions

There are several future directions for research on 3-Ethoxy-N,N-diethyl-4-hydroxybenzamidete. One area of interest is its potential as a treatment for depression and other mood disorders. Studies have shown that it has antidepressant effects in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a cognitive enhancer, particularly in the treatment of ADHD. Finally, there is a need for further research on the long-term effects of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamidete use, particularly with regard to cardiovascular health.

Synthesis Methods

The synthesis of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamidete involves the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting compound is then reacted with diethylamine and ethanol to yield 3-Ethoxy-N,N-diethyl-4-hydroxybenzamidete. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

Ethylphenidate has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that it acts as a dopamine reuptake inhibitor, similar to m3-Ethoxy-N,N-diethyl-4-hydroxybenzamidete, and increases the levels of dopamine in the brain. This mechanism of action has potential applications in the treatment of ADHD, depression, and other neurological disorders.

properties

CAS RN

13898-68-5

Product Name

3-Ethoxy-N,N-diethyl-4-hydroxybenzamide

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

3-ethoxy-N,N-diethyl-4-hydroxybenzamide

InChI

InChI=1S/C13H19NO3/c1-4-14(5-2)13(16)10-7-8-11(15)12(9-10)17-6-3/h7-9,15H,4-6H2,1-3H3

InChI Key

CSGBRIWXMBIKEM-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)O)OCC

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)O)OCC

Other CAS RN

13898-68-5

Origin of Product

United States

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